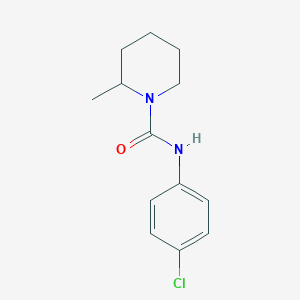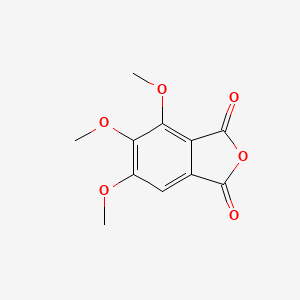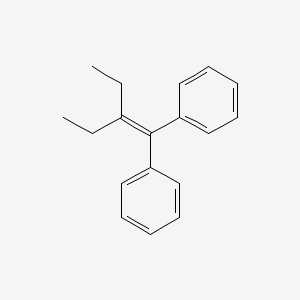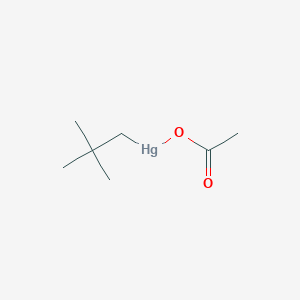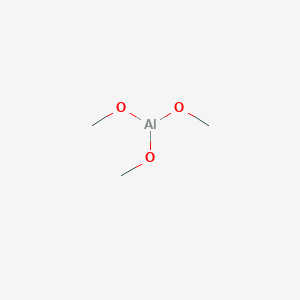
Trimethoxyaluminum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum trimethoxide: is an organo-metallic compound with the chemical formula C₃H₉AlO₃ . It is a colorless solid that is highly reactive and sensitive to moisture. This compound is used in various industrial and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminum trimethoxide can be synthesized by reacting aluminum metal with methanol. The reaction typically requires anhydrous conditions to prevent the formation of aluminum hydroxide. The reaction is as follows:
2Al+6CH3OH→2Al(OCH3)3+3H2
This reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In industrial settings, aluminum trimethoxide is produced by a similar method but on a larger scale. The process involves the use of high-purity aluminum and methanol, with the reaction being conducted in specialized reactors that can handle the exothermic nature of the reaction and the need for an inert atmosphere.
Analyse Des Réactions Chimiques
Types of Reactions:
- Aluminum trimethoxide reacts with water to form aluminum hydroxide and methanol.
Hydrolysis: Al(OCH3)3+3H2O→Al(OH)3+3CH3OH
It can react with other alcohols to form different aluminum alkoxides.Alcoholysis: Al(OCH3)3+3ROH→Al(OR)3+3CH3OH
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols: For alcoholysis reactions.
Carbonyl Compounds: For reduction reactions.
Major Products:
Aluminum Hydroxide: Formed during hydrolysis.
Various Aluminum Alkoxides: Formed during alcoholysis.
Alcohols: Formed during reduction reactions.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Aluminum trimethoxide is used as a catalyst in various organic reactions, including polymerization and esterification.
Synthesis of Alumina: It is used in the sol-gel process to produce high-purity alumina.
Biology and Medicine:
Drug Delivery Systems: Research is being conducted on using aluminum trimethoxide in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Coatings: It is used in the production of coatings and thin films due to its ability to form uniform layers.
Nanotechnology: Aluminum trimethoxide is used in the synthesis of nanoparticles and nanostructures.
Mécanisme D'action
Molecular Targets and Pathways: Aluminum trimethoxide acts primarily through its ability to form strong bonds with oxygen-containing compounds. This property makes it an effective catalyst and reducing agent. In catalysis, it facilitates the formation and breaking of chemical bonds, thereby speeding up reactions. In reduction reactions, it donates electrons to carbonyl compounds, converting them to alcohols.
Comparaison Avec Des Composés Similaires
Aluminum Ethoxide (Al(OC₂H₅)₃): Similar in structure but uses ethoxide groups instead of methoxide.
Aluminum Isopropoxide (Al(OCH(CH₃)₂)₃): Uses isopropoxide groups and is commonly used in the synthesis of alumina.
Aluminum Tri-sec-butoxide (Al(OC₄H₉)₃): Uses sec-butoxide groups and is used in various organic syntheses.
Uniqueness: Aluminum trimethoxide is unique due to its high reactivity and ability to form stable complexes with a wide range of compounds. This makes it particularly useful in catalysis and the synthesis of high-purity materials.
Propriétés
Formule moléculaire |
C3H9AlO3 |
|---|---|
Poids moléculaire |
120.08 g/mol |
Nom IUPAC |
trimethoxyalumane |
InChI |
InChI=1S/3CH3O.Al/c3*1-2;/h3*1H3;/q3*-1;+3 |
Clé InChI |
UAEJRRZPRZCUBE-UHFFFAOYSA-N |
SMILES canonique |
CO[Al](OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine](/img/structure/B11947979.png)
![4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)


